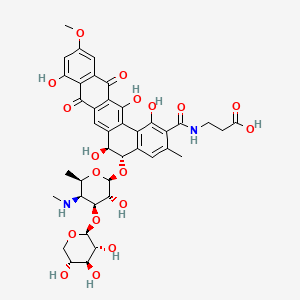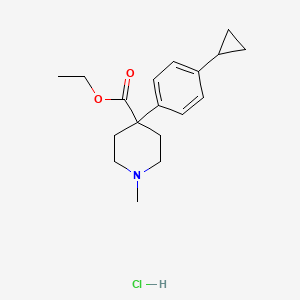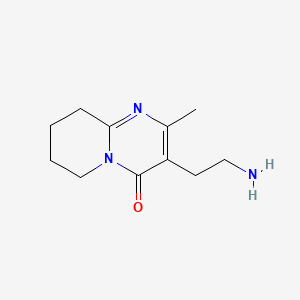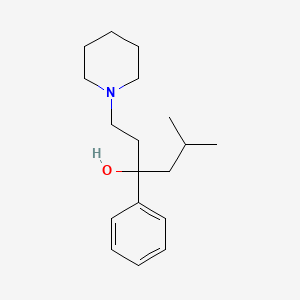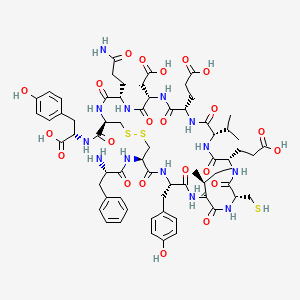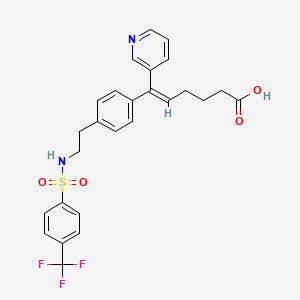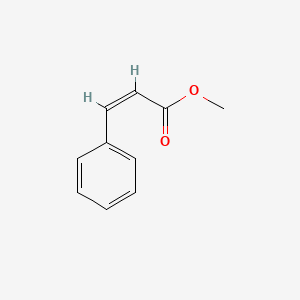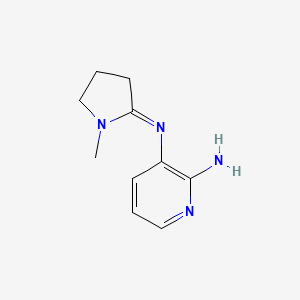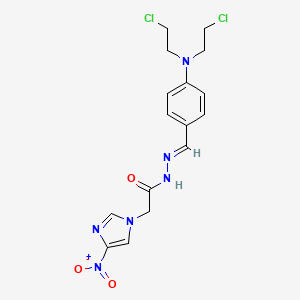
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole-1-acetic acid: Another imidazole derivative with antimicrobial properties.
4-Imidazoleacetic acid: A simpler imidazole derivative used in various chemical applications.
Uniqueness
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
93637-69-5 |
|---|---|
Fórmula molecular |
C16H18Cl2N6O3 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18Cl2N6O3/c17-5-7-23(8-6-18)14-3-1-13(2-4-14)9-20-21-16(25)11-22-10-15(19-12-22)24(26)27/h1-4,9-10,12H,5-8,11H2,(H,21,25)/b20-9+ |
Clave InChI |
GNHOMAMXAIDFJH-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)[N+](=O)[O-])N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)[N+](=O)[O-])N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



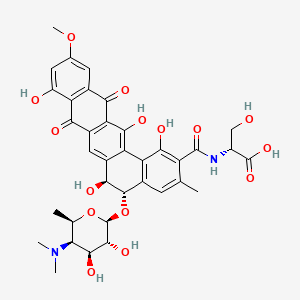
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
